Glycyl-L-glutamine monohydrate
Overview
Description
Glycyl-L-Glutamine (hydrate) is a dipeptide composed of glycine and L-glutamine. It is a C-terminal dipeptide fragment of beta-endorphin and is known for its high antioxidant and anti-aging properties . This compound is soluble in water and is used in various scientific research applications due to its stability and bioavailability .
Mechanism of Action
Target of Action
Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that is used as a substitute for glutamine in cell culture . The primary targets of Gly-Gln are the cells in culture where it affects substrate utilization and metabolism . It is also suggested that Gly-Gln could be metabolized by certain bacteria in vitro .
Mode of Action
It is known that gly-gln affects substrate utilization and metabolism . This suggests that Gly-Gln interacts with its targets, the cells in culture, by being utilized as a substrate and affecting the metabolic processes within the cells .
Biochemical Pathways
It is suggested that gly-gln could affect the glutamine metabolic pathway . Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that gly-gln is used as a substitute for glutamine in cell culture, suggesting that it is absorbed and utilized by the cells
Result of Action
The result of Gly-Gln’s action is an increase in cell yields when used as a substitute for glutamine in cell culture . This suggests that Gly-Gln has a positive effect on cell growth and metabolism .
Action Environment
The action of Gly-Gln can be influenced by environmental factors. For example, the gut microbiota plays a crucial role in diet nutrient metabolism and maintaining host health . The synthetic dipeptides Gly-Gln used as diet supplementation to improve the weaning transition of newborns could be metabolized by certain bacteria in vitro . This suggests that the action, efficacy, and stability of Gly-Gln could be influenced by the presence and activity of certain bacteria in the environment .
Biochemical Analysis
Biochemical Properties
Glycyl-L-glutamine monohydrate is known for its role in biochemical reactions, particularly as a substitute for glutamine in cell culture. It interacts with various enzymes, proteins, and other biomolecules. For instance, it affects substrate utilization and metabolism, leading to higher cell yields compared to glutamine alone . The compound is hydrolyzed into glutamine and glycine, which are essential for various cellular functions. Glycine, for example, can protect myocardial cells from ischemic injury by preventing cellular membrane permeability .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve cell growth and viability in cell culture by maintaining higher concentrations due to lower peptidase affinity . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, dietary supplementation with this compound has been found to ameliorate intestinal integrity, inflammatory response, and oxidative status in LPS-challenged piglets .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis into glutamine and glycine. Glutamine is a crucial amino acid for cellular metabolism, while glycine plays a role in protecting cells from ischemic injury . The compound also interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been shown to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its effectiveness in cell culture media, leading to higher cell yields . Long-term studies have shown that dietary supplementation with this compound improves gut microbiota dysbiosis and enhances intestinal integrity, inflammatory responses, and oxidative status in piglets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, dietary supplementation with 0.25% this compound in piglets has been shown to improve intestinal integrity and reduce inflammation . Higher doses may lead to adverse effects, and it is essential to determine the optimal dosage for each specific application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is hydrolyzed into glutamine and glycine, which are essential for cellular metabolism. Glutamine plays a crucial role in the tricarboxylic acid (TCA) cycle, while glycine is involved in the synthesis of proteins and other biomolecules . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it is transported into cells via amino acid transporters and is distributed to various cellular compartments . The compound’s localization and accumulation within cells are essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its overall effectiveness in cellular processes.
Preparation Methods
The preparation of Glycyl-L-Glutamine (hydrate) involves several synthetic routes:
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Mixed Anhydride Method
Step 1: Protect the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to obtain N-(tert-butoxycarbonyl)-glycine.
Step 2: Condense N-(tert-butoxycarbonyl)-glycine with L-glutamine using chloroformate through a mixed anhydride method.
Step 3: Deprotect the compound using trifluoroacetic acid to obtain crude Glycyl-L-Glutamine.
Step 4: Recrystallize the crude product to achieve high-purity Glycyl-L-Glutamine.
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Carbonate Water Solution Method
Step 1: Mix glutamine with carbonate water solution to provide a stable weak alkali environment.
Step 2: Add phthalimide acetyl chloride dropwise at low temperature to react with glutamine.
Chemical Reactions Analysis
Glycyl-L-Glutamine (hydrate) undergoes various chemical reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can participate in substitution reactions, particularly in peptide synthesis where amino groups are involved.
Common reagents and conditions used in these reactions include chloroformate for condensation and trifluoroacetic acid for deprotection . The major products formed from these reactions are typically high-purity Glycyl-L-Glutamine .
Scientific Research Applications
Glycyl-L-Glutamine (hydrate) has a wide range of scientific research applications:
Cardiovascular Research: It decreases reperfusion damage and increases the time to ischemic contracture in isolated rat hearts.
Neuroscience: It inhibits morphine-induced respiratory depression and reduces withdrawal intensity in morphine-conditioned rats.
Biopharmaceutical Production: It is used to prepare storage-stable basal media and feeds in biopharmaceutical production.
Comparison with Similar Compounds
Glycyl-L-Glutamine (hydrate) is unique compared to other similar compounds due to its stability and bioavailability. Similar compounds include:
L-Alanyl-L-Glutamine: Another stable form of L-glutamine used in cell culture media.
Glycylglutamine: A dipeptide used as a substitute for L-glutamine in cell culture.
These compounds share similar applications but differ in their specific properties and stability profiles.
Properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172669-64-6 | |
Record name | Glycyl-glutamine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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